REACTION_SMILES
|
[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[C:36]([Cl:37])([Cl:38])([Cl:39])[Cl:40].[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:14]#[N:15])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[N:24]#[C:25][C:26]([N:27]=[N:28][C:29]([C:30]#[N:31])([CH3:32])[CH3:33])([CH3:34])[CH3:35]>>[CH2:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:14]#[N:15])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1)[Br:16]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cc1ccc(-c2ccccc2C#N)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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|
Type
|
product
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Smiles
|
N#Cc1ccccc1-c1ccc(CBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[C:36]([Cl:37])([Cl:38])([Cl:39])[Cl:40].[CH3:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:14]#[N:15])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[N:24]#[C:25][C:26]([N:27]=[N:28][C:29]([C:30]#[N:31])([CH3:32])[CH3:33])([CH3:34])[CH3:35]>>[CH2:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([C:14]#[N:15])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1)[Br:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-c2ccccc2C#N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccccc1-c1ccc(CBr)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |